![molecular formula C14H17N3O B5713766 N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)

N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

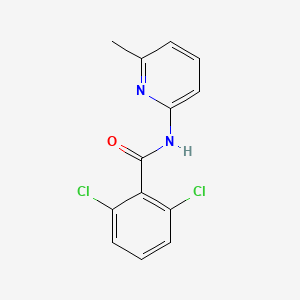

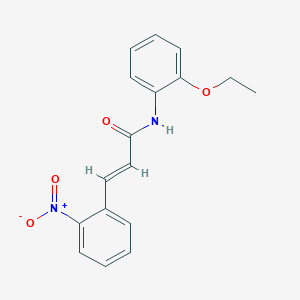

“N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions . Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis

The molecular formula of “N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide” is C14H17N3O . It has an average mass of 243.304 Da and a monoisotopic mass of 243.137161 Da .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives, such as 2-methylimidazo[1,2-a]pyridine, can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .Wissenschaftliche Forschungsanwendungen

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, such as N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide , have shown promise as antituberculosis agents. These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship and mode-of-action of these analogues are critical in the development of new TB drugs .

Radical Reactions in Organic Synthesis

The imidazo[1,2-a]pyridine scaffold is valuable in organic synthesis and pharmaceutical chemistry. Radical reactions for the direct functionalization of imidazo[1,2-a]pyridine derivatives are achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies. This approach is efficient for constructing new derivatives with potential therapeutic applications .

Antibacterial Activity

Compounds derived from imidazo[1,2-a]pyridine have been tested for their antibacterial activity. For instance, the halogenated derivatives have shown efficacy against bacteria such as Staphylococcus aureus. This indicates the potential of N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide in developing new antibacterial drugs .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been used as covalent inhibitors , indicating that they might interact with their targets through covalent bonding.

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been used in the development of anti-tb compounds , suggesting that they may affect the biochemical pathways related to tuberculosis.

Pharmacokinetics

It has been noted that some imidazo[1,2-a]pyridine analogues displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb , suggesting that they may have a potent antimicrobial effect.

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-10-13(14(18)16-11-6-2-3-7-11)17-9-5-4-8-12(17)15-10/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDICXCSGPQKDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24806637 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)

![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)

![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)

![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)

![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)